
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene is a halogenated benzene derivative. This compound features a benzene ring substituted with a bromine atom and a 2-bromo-1-isobutoxyethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The reaction conditions usually involve maintaining a controlled temperature and using solvents like dichloromethane or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms can act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This interaction can affect various biochemical pathways and molecular targets, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropane: Another brominated benzene derivative with a similar structure but different substituents.
1-Bromo-3-methoxybenzene: A compound with a methoxy group instead of the isobutoxyethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Features a trifluoromethoxy group, making it more electronically deficient.
Uniqueness
1-Bromo-3-(2-bromo-1-isobutoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and the isobutoxyethyl group allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C12H16Br2O |
|---|---|
Poids moléculaire |
336.06 g/mol |
Nom IUPAC |
1-bromo-3-[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
GLAZWRFHMMGEON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(CBr)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


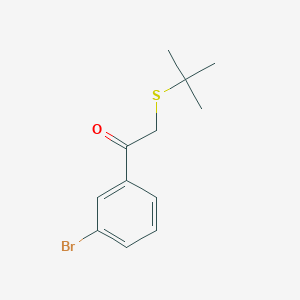

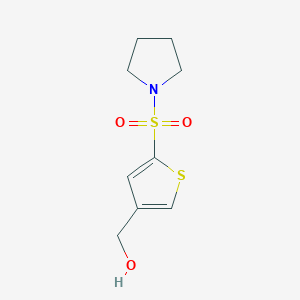
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
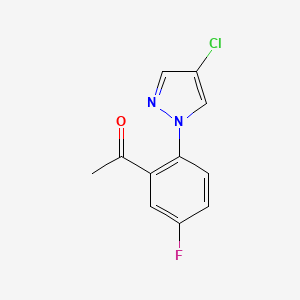
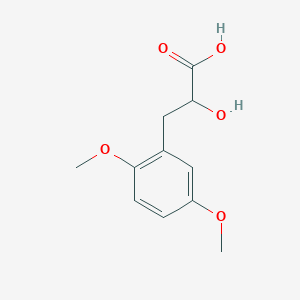

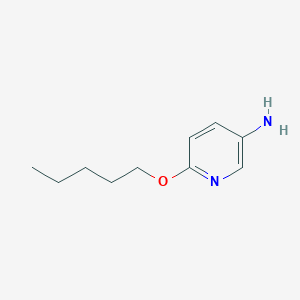




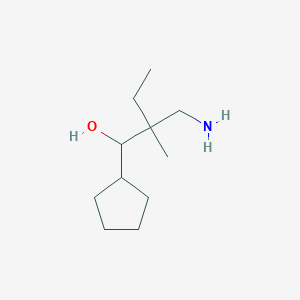
![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
